2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method includes the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . This process results in the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. It may act on neuronal voltage-sensitive sodium channels and L-type calcium channels, influencing neuronal activity . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dicofol: A chlorinated hydrocarbon with similar structural features.
Fenvalerate: An insecticide with a related chemical structure.
Sulphenone: A sulfone derivative with comparable properties.
Uniqueness
2-(4-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique tricyclic structure and potential applications in various fields. Its specific interactions with molecular targets and diverse chemical reactivity make it a compound of significant interest.
Properties
Molecular Formula |
C20H27ClN2O |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H27ClN2O/c1-3-9-19-11-22-13-20(10-4-2,18(19)24)14-23(12-19)17(22)15-5-7-16(21)8-6-15/h5-8,17H,3-4,9-14H2,1-2H3 |
InChI Key |
ZBQQIPKCOZHQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Cl)CCC |
Origin of Product |
United States |
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